Fmoc-Tyr-Obzl
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Tyr-Obzl, also known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is primarily targeted towards proteins involved in signaling pathways . These proteins include phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins . These proteins play a crucial role in signal transduction, activation or deactivation of gene transcription, and control of enzyme activity .
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating the signaling pathways . This compound serves as a substrate/product mimetic, mediating protein-protein interactions . It can also be used as a chemical tool to study the roles of individual proteins involved in signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein tyrosine phosphorylation pathway . This pathway involves the phosphorylation of tyrosine by protein tyrosine kinases (PTKs), recognition of pY residues by proteins containing pY-binding modules such as Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains, and removal of a phosphotyrosine phosphate group by protein tyrosine phosphatases (PTPs) . Misfunctions in each of these steps have been linked to numerous diseases such as inflammation, diabetes, cancer, and metabolic and autoimmune diseases .
Pharmacokinetics
It’s worth noting that the compound is used in solid-phase peptide synthesis , which suggests that it may be designed to have suitable properties for biological activity, such as stability and bioavailability.
Result of Action
The result of this compound’s action is the modulation of protein tyrosine phosphorylation, which is vital for cell growth regulation, mitogenesis, metabolism, and apoptosis . By acting as a substrate/product mimetic, this compound can influence the activity of proteins involved in these processes .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound is typically stored at temperatures between 15-25°C , suggesting that temperature could impact its stability Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is used, such as the presence of other proteins or compounds.
Biochemical Analysis
Biochemical Properties
Fmoc-Tyr-Obzl plays a significant role in biochemical reactions, especially in the synthesis of peptides that contain phosphorylated tyrosine residues. This compound interacts with various enzymes, proteins, and other biomolecules during peptide synthesis. For instance, it can be introduced into peptides using standard activation methods such as PyBOP and TBTU . The interactions between this compound and these activation reagents facilitate the formation of peptide bonds, allowing for the efficient synthesis of complex peptides with multiple phosphorylation sites .
Cellular Effects
This compound influences various cellular processes by incorporating phosphorylated tyrosine residues into peptides. These phosphorylated peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can mimic the phosphorylation events that occur in cells, thereby affecting the activity of kinases and phosphatases involved in signal transduction . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into peptides through solid-phase peptide synthesis. Once incorporated, the phosphorylated tyrosine residues can interact with various biomolecules, including enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, phosphorylated peptides containing this compound can bind to and inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, these peptides can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound can occur, leading to changes in its effectiveness in peptide synthesis and its impact on cellular function. Long-term studies have shown that peptides containing this compound can maintain their biological activity for extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disruption of normal cellular function and induction of apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and phosphorylation. The compound interacts with enzymes such as kinases and phosphatases, which play crucial roles in regulating phosphorylation events in cells . These interactions can affect metabolic flux and alter the levels of various metabolites, ultimately influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound can impact its effectiveness in modulating cellular processes and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . The activity and function of this compound can be affected by its subcellular localization, as different cellular compartments provide distinct environments for its interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Tyr-Obzl is typically synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) methods. The compound can be introduced using activation methods such as PyBOP and TBTU. The reaction conditions often involve the use of uronium-based coupling reagents like HBTU or HATU, with an increased excess of DIPEA to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality Fmoc building blocks and optimized reaction conditions to ensure high yields and purity. The compound is typically produced in powder form and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyr-Obzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the aromatic ring or the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphorylated derivatives, while reduction can yield dephosphorylated products .
Scientific Research Applications
Chemistry: Fmoc-Tyr-Obzl is widely used in the synthesis of phosphotyrosine-containing peptides, which are valuable tools for studying protein-protein interactions and enzyme activity .
Biology: In biological research, this compound is used to investigate signaling pathways involving protein tyrosine phosphorylation. It helps in understanding the roles of specific proteins in cellular processes such as growth regulation, mitogenesis, and apoptosis .
Medicine: The compound is used in the development of therapeutic agents targeting diseases related to protein tyrosine phosphorylation, such as cancer, diabetes, and autoimmune disorders .
Industry: In the pharmaceutical industry, this compound is employed in the large-scale synthesis of peptide-based drugs and diagnostic agents .
Comparison with Similar Compounds
Fmoc-Tyr(PO3H2)-OH: This derivative lacks the benzyl protection on the phosphate group, making it simpler but less stable during synthesis.
Fmoc-Tyr(PO(NMe2)2)-OH: This compound has dimethylamine protection on the phosphate group, offering mild deprotection conditions.
Uniqueness: Fmoc-Tyr-Obzl is unique due to its benzyl protection on the phosphate group, which provides stability during peptide synthesis. This makes it a preferred choice for synthesizing peptides with multiple phosphorylation sites .
Properties
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVFGBPEVOJEV-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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